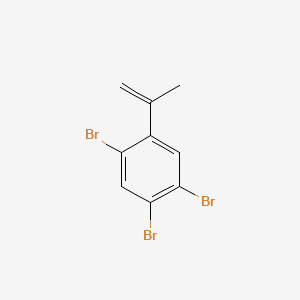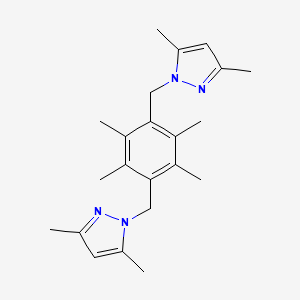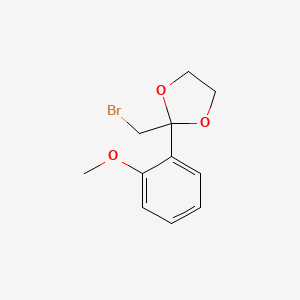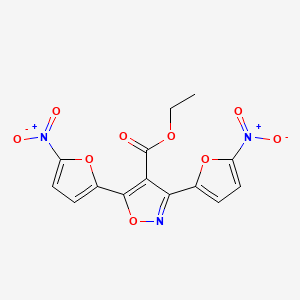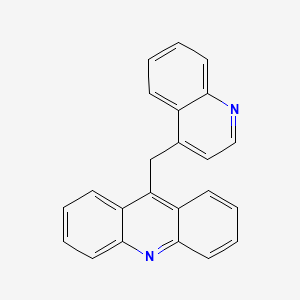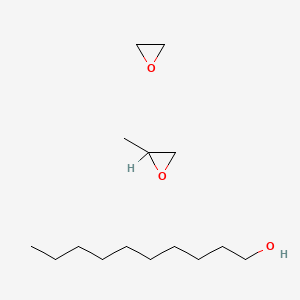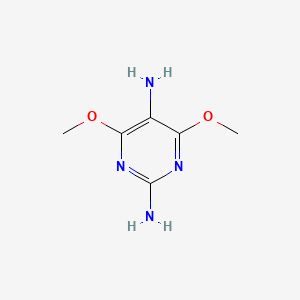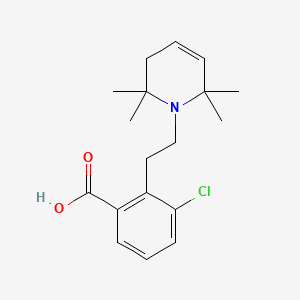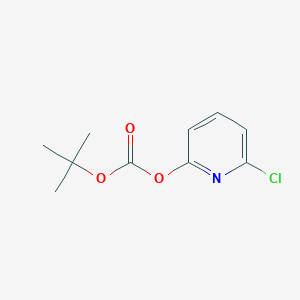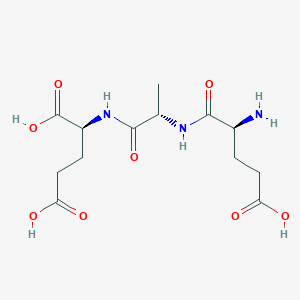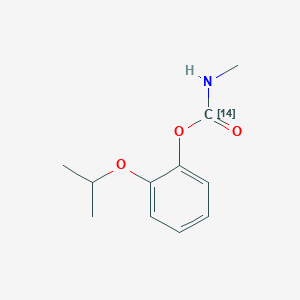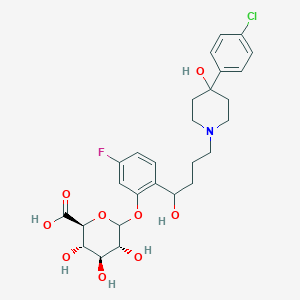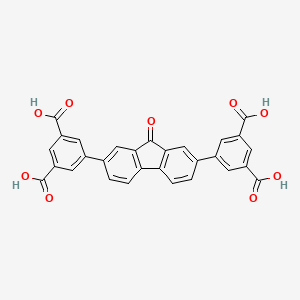
5,5'-(9-Oxo-9H-fluorene-2,7-diyl)diisophthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-(9-Oxo-9H-fluorene-2,7-diyl)diisophthalic acid: is a complex organic compound with the molecular formula C29H18O8 . It is characterized by the presence of a fluorene core substituted with two isophthalic acid groups at the 2 and 7 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-(9-Oxo-9H-fluorene-2,7-diyl)diisophthalic acid typically involves the reaction of fluorene derivatives with isophthalic acid under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the fluorene derivative is reacted with isophthalic acid in the presence of a palladium catalyst and a suitable base .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvothermal synthesis is another method used in industrial settings, where the reactants are dissolved in a suitable solvent and heated under pressure to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the fluorene core is oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group in the fluorene core to a hydroxyl group.
Substitution: The compound can undergo substitution reactions, where the hydrogen atoms on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fluorene-9,9-dione derivatives, while reduction can produce fluorene-9-ol derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, 5,5’-(9-Oxo-9H-fluorene-2,7-diyl)diisophthalic acid is used as a building block for the synthesis of various organic compounds and materials. It is particularly useful in the development of metal-organic frameworks (MOFs) due to its ability to form stable coordination complexes with metal ions .
Biology and Medicine: Its unique structural properties allow it to interact with biological molecules in specific ways, making it a valuable tool in biomedical research .
Industry: In industry, the compound is used in the production of advanced materials, such as polymers and coatings. Its ability to form stable complexes with metals makes it useful in the development of catalysts and other industrial applications .
Mécanisme D'action
The mechanism of action of 5,5’-(9-Oxo-9H-fluorene-2,7-diyl)diisophthalic acid involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable coordination complexes that can catalyze various chemical reactions. In biological systems, it can interact with proteins and other biomolecules, influencing their structure and function .
Comparaison Avec Des Composés Similaires
5,5’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)diisophthalic acid: This compound has similar structural properties but with additional methyl groups on the fluorene core.
4,4’-(9-Oxo-9H-fluorene-2,7-diyl)dibenzoic acid: This compound has a similar fluorene core but with different substituents on the aromatic rings.
Uniqueness: The uniqueness of 5,5’-(9-Oxo-9H-fluorene-2,7-diyl)diisophthalic acid lies in its specific substitution pattern and the presence of the carbonyl group on the fluorene core. These features contribute to its distinct chemical and physical properties, making it valuable in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C29H16O9 |
|---|---|
Poids moléculaire |
508.4 g/mol |
Nom IUPAC |
5-[7-(3,5-dicarboxyphenyl)-9-oxofluoren-2-yl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C29H16O9/c30-25-23-11-13(15-5-17(26(31)32)9-18(6-15)27(33)34)1-3-21(23)22-4-2-14(12-24(22)25)16-7-19(28(35)36)10-20(8-16)29(37)38/h1-12H,(H,31,32)(H,33,34)(H,35,36)(H,37,38) |
Clé InChI |
RRKFNFUOAWYRPX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C3=CC(=CC(=C3)C(=O)O)C(=O)O)C(=O)C4=C2C=CC(=C4)C5=CC(=CC(=C5)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-benzo[b][1]benzazepin-11-ylpropyl)-4-piperidin-1-ium-1-ylpiperidin-1-ium-4-carboxamide;dichloride](/img/structure/B13749473.png)
